Product packaging for Vinyl-13C2 acetate(Cat. No.:CAS No. 106139-40-6)

Vinyl-13C2 acetate

Cat. No.: B019804
CAS No.: 106139-40-6
M. Wt: 88.07 g/mol
InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N
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Description

Vinyl-13C2 acetate (CAS: 106139-40-6) is a stable isotope-labeled derivative of vinyl acetate (CAS: 108-05-4), where two carbon atoms in the vinyl group (–CH=CH2) are replaced with carbon-13 isotopes. Its molecular structure is CH₃CO₂13CH=13CH₂, and it is typically stabilized with hydroquinone (3–20 ppm) to prevent polymerization during storage . With a purity of 99.2% (atom % 13C), this compound is primarily used as a tracer in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic pathway studies, enabling precise tracking of molecular behavior in chemical and biological systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B019804 Vinyl-13C2 acetate CAS No. 106139-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-13C2)ethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584073
Record name (~13~C_2_)Ethenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106139-40-6
Record name (~13~C_2_)Ethenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106139-40-6
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Preparation Methods

Reaction Mechanism

The mechanism proceeds via two proposed pathways, as elucidated by Tysoe et al. (2005):

  • Acetoxyethyl–Palladium Intermediate Pathway : Ethylene reacts with chemisorbed acetate on a palladium catalyst to form an acetoxyethyl–palladium intermediate, which undergoes β-hydride elimination to yield vinyl acetate.

  • Vinyl–Palladium Intermediate Pathway : Ethylene first dehydrogenates to a vinyl–palladium species, which then couples with adsorbed acetate to form vinyl acetate.

Experimental evidence from surface studies on Pd(111) supports the first pathway, where preadsorbed acetate species directly react with gaseous ethylene under oxygen-rich conditions.

Industrial Production Process

The industrial synthesis employs a fixed-bed reactor with the following parameters:

ParameterValue/Range
CatalystPd supported on SiO₂/Al₂O₃
Temperature150–200°C
Pressure5–10 bar
Ethylene Feed¹³C₂-labeled ethylene
Acetic Acid Ratio1:1.5 (ethylene:acid)
Oxygen Partial Pressure0.5–2 bar

The reaction is exothermic, requiring careful temperature control to prevent side reactions such as overoxidation to CO₂. The product is distilled to isolate Vinyl-¹³C₂ acetate (boiling point: 72–73°C), followed by stabilization with 0.1% hydroquinone to inhibit polymerization.

Isotopic Labeling Techniques

Carbon-13 Incorporation

The vinyl group’s ¹³C labeling is achieved using ¹³C₂-labeled ethylene, synthesized via:

  • Catalytic Exchange : Ethylene is exposed to ¹³CO₂ under high-pressure hydrogenation conditions with a Ru-based catalyst.

  • Distillation : The labeled ethylene is purified via cryogenic distillation to ≥99.2% isotopic purity.

Purification and Stabilization

Post-synthesis purification involves:

  • Fractional Distillation : Separation under reduced pressure (20–30 mmHg) to isolate Vinyl-¹³C₂ acetate.

  • Stabilization : Addition of 0.1% hydroquinone to prevent radical-induced polymerization during storage.

Alternative Synthetic Routes

Acetoxylation of Acetylene

While less common, this method involves reacting ¹³C₂-labeled acetylene with acetic acid over a mercury-based catalyst. However, toxicity concerns and lower yields (60–70%) limit its industrial applicability compared to ethylene-based routes.

Enzymatic Approaches

Emerging research explores lipase-catalyzed transesterification of ¹³C-labeled vinyl alcohol with acetic acid. Preliminary studies report moderate yields (50–60%) but require optimization for scalability.

Quality Control and Analytical Validation

Isotopic Purity Verification

  • Gas Chromatography–Mass Spectrometry (GC-MS) : A capillary column (0.25 mm × 30 m, G2 stationary phase) resolves Vinyl-¹³C₂ acetate from unlabeled analogs. Isotopic purity is quantified by comparing peak areas to calibration standards.

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms isotopic enrichment at the vinyl carbons (δ = 120–130 ppm).

Structural Integrity Assessment

  • Reflection-Absorption IR Spectroscopy (RAIRS) : Validates the adsorption geometry of intermediates on catalytic surfaces.

  • Boiling Point Analysis : Ensures conformity to the expected range (72–73°C).

Industrial and Research Applications

Metabolic Tracing

Vinyl-¹³C₂ acetate is used in hyperpolarized MRI to track real-time glial metabolism in neurological studies.

Polymer Chemistry

The compound serves as a monomer for synthesizing isotopically labeled polyvinyl acetate, enabling precise studies of polymerization kinetics .

Chemical Reactions Analysis

Types of Reactions: Vinyl-13C2 acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetic acid and carbon dioxide.

    Reduction: Reduction reactions can convert vinyl acetate to ethylene and acetic acid.

    Substitution: Vinyl acetate can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.

Major Products:

Scientific Research Applications

Metabolic Studies

Overview
Vinyl-13C2 acetate is utilized in metabolic research to trace metabolic pathways and understand the dynamics of carbon metabolism in living organisms. Its incorporation into metabolic studies enhances the understanding of energy homeostasis and the tricarboxylic acid (TCA) cycle.

Case Study: In Vivo Magnetic Resonance Imaging (MRI)
A study demonstrated that hyperpolarized [1-13C]acetate could be used for MRI to visualize metabolic processes in real-time. The study showed that [1-13C]acetate is metabolized in glial cells, allowing researchers to investigate glia-specific processes in brain metabolism. This capability is crucial for understanding neurological diseases where glial metabolism may be altered .

Table 1: Applications of this compound in Metabolic Studies

ApplicationDescriptionReference
MRI of MetabolismUsed as a tracer for real-time imaging of brain metabolism
TCA Cycle StudiesInvestigates energy production pathways
Glial Cell MetabolismDifferentiates glial from neuronal metabolism

Pharmacokinetic Modeling

Overview
this compound serves as a valuable tool in pharmacokinetics, particularly for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds.

Case Study: Physiologically Based Pharmacokinetic (PBPK) Models
Research involving controlled human exposures to vinyl acetate has validated PBPK models that predict nasal absorption and systemic distribution. Inhalation studies with volunteers demonstrated that the model accurately predicted concentrations of vinyl acetate and its metabolite acetaldehyde, supporting its use in risk assessment and toxicological studies .

Table 2: Pharmacokinetic Applications of this compound

ApplicationDescriptionReference
Nasal Absorption StudiesValidated PBPK models for inhalation exposure
Toxicological AssessmentsAssesses cancer risk associated with vinyl acetate

Polymer Synthesis

Overview
this compound is widely used as a monomer in the synthesis of various polymers and copolymers, which have extensive industrial applications.

Applications in Industry
Vinyl acetate-based polymers are integral to the production of adhesives, coatings, paints, and textiles. The incorporation of stable isotopes like this compound allows for more precise tracking of polymerization processes and the resultant properties of the materials produced .

Table 3: Industrial Applications of this compound

ApplicationDescriptionReference
AdhesivesUsed in the formulation of strong adhesives
CoatingsProvides durable finishes for various surfaces
TextilesEnhances properties of textile products

Mechanism of Action

The mechanism of action of vinyl-13C2 acetate involves its participation in various chemical reactions due to the presence of the vinyl group. The compound can undergo polymerization, where the vinyl group reacts to form long-chain polymers. Additionally, the acetate group can participate in esterification and hydrolysis reactions. The isotopic labeling allows for detailed tracking of these reactions at the molecular level, providing insights into the reaction mechanisms and pathways .

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Key Properties of Vinyl-13C2 Acetate and Analogous Compounds

Compound Molecular Formula Isotopic Labeling Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Primary Applications
This compound C₄H₆O₂ 13C at both vinyl carbons ~90.07 72–73 -93 Isotopic tracing, polymer research
Vinyl acetate C₄H₆O₂ Non-labeled 88.07 72–73 -93 Polyvinyl acetate production, adhesives
Ethyl acetate (2-13C) C₄H₈O₂ 13C at ethyl group (CH₃) 89.11 77 -84 Solvent in tracer studies, organic synthesis
Methyl acrylate C₄H₆O₂ Non-labeled 86.09 80–85 -75 Plastics, adhesives, coatings
Zinc acetate Zn(C₂H₃O₂)₂ Non-labeled (inorganic) 183.48 Decomposes 237 Catalysis, electronic structure studies

Key Observations :

  • Isotopic Labeling : this compound is distinct from ethyl acetate (2-13C) in isotopic placement; the former labels the vinyl group, while the latter labels the ethyl group. This difference dictates their utility in tracking specific molecular regions .
  • Functional Groups : Vinyl acetate and methyl acrylate share the molecular formula C₄H₆O₂ but differ structurally. Vinyl acetate is an ester with a vinyl group (–CH=CH₂), whereas methyl acrylate contains an acrylate group (–CH₂CHCOOCH₃), leading to divergent reactivity and applications .
  • Physical Properties: The isotopic substitution in this compound marginally increases its molecular weight compared to non-labeled vinyl acetate (~90.07 vs.

Analytical Differentiation

  • NMR Spectroscopy : this compound exhibits distinct 13C signals at ~120–130 ppm (vinyl carbons), whereas ethyl acetate (2-13C) shows labeling at ~60 ppm (ethyl carbon) .
  • Mass Spectrometry: The molecular ion cluster for this compound (m/z ~90) differs from non-labeled vinyl acetate (m/z ~88) due to isotopic mass shifts .

Biological Activity

Vinyl-13C2 acetate is a stable isotope-labeled derivative of vinyl acetate, widely used in research to trace metabolic pathways and study biological processes. This compound has garnered attention for its role in understanding metabolic dynamics, particularly in the context of immune responses and cellular metabolism.

Metabolic Pathways and Mechanisms

This compound serves as a critical tracer in metabolic studies, particularly in the investigation of how cells utilize acetate and related metabolites. It is often infused into biological systems to observe its incorporation into various metabolic pathways.

Key Findings from Research Studies

  • T Cell Metabolism : Research has demonstrated that CD8+ T effector cells utilize acetate for specific metabolic pathways during activation. Infusion studies with 13C-labeled metabolites, including this compound, have shown that these cells rely heavily on acetate for energy production and biosynthesis of nucleotides, which are essential for cell proliferation .
  • DNA Adduct Formation : Vinyl acetate, the parent compound of this compound, has been studied for its potential carcinogenic effects. Studies indicate that exposure leads to the formation of DNA adducts in tissues, particularly in the nasal cavity. These adducts are formed through metabolic conversion to acetaldehyde, which subsequently interacts with nucleotides to form mutagenic compounds . This highlights the importance of this compound in understanding the toxicological impact of vinyl acetate derivatives.
  • Biosynthesis Studies : Incorporation studies using this compound have been pivotal in elucidating biosynthetic pathways in various organisms. For instance, it has been used to trace the synthesis of secondary metabolites in fungi, providing insights into how these organisms utilize acetate as a building block for complex molecules .

Case Study 1: Immune Response Analysis

In a study focusing on immune responses in mice infected with Listeria monocytogenes, researchers infused mice with U-[13C]glutamine and observed how CD8+ T cells metabolized this substrate along with this compound. The results indicated a significant reliance on these metabolites for nucleotide synthesis during T cell activation, emphasizing the importance of acetate in immune cell function .

Case Study 2: Cancer Research

Another significant study investigated the effects of vinyl acetate exposure on DNA integrity. The formation of DNA adducts was quantitatively analyzed in rats exposed to vinyl acetate and its derivatives. The findings revealed that this compound could serve as a valuable tool for studying the mechanisms underlying carcinogenicity linked to vinyl compounds .

Data Tables

Study Focus Key Findings Reference
T Cell MetabolismAcetate is crucial for nucleotide synthesis during T cell activation
DNA Adduct FormationVinyl acetate induces DNA adducts linked to carcinogenicity
Biosynthesis of Secondary MetabolitesThis compound traced in fungal metabolite production

Q & A

Basic Research Questions

Q. How can isotopic purity and structural integrity of Vinyl-¹³C₂ acetate be experimentally verified?

  • Methodological Answer : Isotopic purity is typically confirmed using gas chromatography–mass spectrometry (GC-MS) with a capillary column (e.g., 0.25-mm × 30-m coated with G2 stationary phase) and flame-ionization detection. The assay involves comparing peak areas of the target compound against calibration standards, ensuring the ¹³C-labeled carbons (at the acetate and vinyl positions) account for ≥99% of the total signal . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can further validate the structure, with isotopic shifts confirming the positions of the ¹³C labels .

Q. What analytical techniques are optimal for quantifying Vinyl-¹³C₂ acetate in complex biological or environmental matrices?

  • Methodological Answer : Liquid-liquid extraction followed by GC-MS is recommended for quantification. Use deuterated or ¹³C-labeled internal standards (e.g., Vinyl-¹³C₂-d₃ acetate) to correct for matrix effects. Calibration curves should span expected concentrations, with validation via spike-recovery experiments (80–120% recovery) and limits of detection (LOD) ≤ 0.1 ppm .

Q. How should isotopic dilution be addressed in metabolic flux studies using Vinyl-¹³C₂ acetate?

  • Methodological Answer : Employ a pulse-chase experimental design. Pre-equilibrate the system with unlabeled acetate, then introduce Vinyl-¹³C₂ acetate. Monitor isotopic incorporation via time-resolved sampling and LC-MS/MS analysis. Correct for natural abundance ¹³C using baseline measurements from control groups .

Advanced Research Questions

Q. How can researchers design longitudinal studies to assess the environmental fate of Vinyl-¹³C₂ acetate in aquatic ecosystems?

  • Methodological Answer : Establish microcosm or mesocosm systems simulating target environments (e.g., freshwater, marine). Introduce Vinyl-¹³C₂ acetate at environmentally relevant concentrations. Track abiotic degradation (hydrolysis, photolysis) via GC-MS and biotic transformation (microbial metabolism) using stable isotope probing (SIP) combined with 16S rRNA sequencing. Control variables (pH, temperature, microbial diversity) and perform triplicate experiments to ensure reproducibility .

Q. What strategies resolve contradictions in reported degradation rates of Vinyl-¹³C₂ acetate across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, stratifying by experimental conditions (e.g., pH, temperature, matrix composition). Use multivariate regression to identify confounding variables. Validate hypotheses through controlled lab experiments, isolating individual factors (e.g., microbial consortia vs. abiotic pathways). Report results with 95% confidence intervals and effect sizes to quantify variability .

Q. How can isotopic tracing data from Vinyl-¹³C₂ acetate be integrated into genome-scale metabolic models (GEMs)?

  • Methodological Answer : Combine ¹³C-metabolic flux analysis (¹³C-MFA) with constraint-based modeling. Measure isotopic enrichment in central carbon metabolites (e.g., citrate, acetyl-CoA) via LC-MS. Use software tools like COBRApy to simulate flux distributions, iteratively refining the model via experimental data. Validate predictions by knocking out key enzymes (e.g., acetyl-CoA synthetase) and comparing simulated vs. observed fluxes .

Q. What experimental controls are critical when using Vinyl-¹³C₂ acetate to study cross-talk between acetylation and methylation in epigenetics?

  • Methodological Answer : Include negative controls (unlabeled acetate) and positive controls (e.g., Trichostatin A for histone deacetylase inhibition). Use SILAC (stable isotope labeling by amino acids in cell culture) to distinguish isotopic contributions from endogenous pathways. Validate specificity via chromatin immunoprecipitation (ChIP) targeting acetylated histones, with qPCR or sequencing to confirm locus-specific effects .

Methodological Best Practices

  • Data Interpretation : Use principal component analysis (PCA) or partial least squares regression (PLS-R) to deconvolute isotopic labeling patterns from complex datasets .
  • Ethical Compliance : When conducting environmental studies, adhere to institutional guidelines for chemical release (e.g., Victoria Police policy on data governance) and obtain ethical approvals for biological sampling .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl-13C2 acetate
Reactant of Route 2
Vinyl-13C2 acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.